4-Methylpyridine-2-carbothioamide
Overview
Description
4-Methylpyridine-2-carbothioamide is an organic compound with the molecular formula C7H8N2S It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a carbothioamide group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpyridine-2-carbothioamide can be synthesized through a condensation reaction involving 4-methylpyridine and thiourea. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to 4-methylpyridine-2-amine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Methylpyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors for metal surfaces.
Mechanism of Action
The mechanism of action of 4-methylpyridine-2-carbothioamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be crucial in controlling bacterial infections that rely on urease activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
4-Methylpyridine-2-thiol: Contains a thiol group instead of a carbothioamide group.
4-Methylpyridine-2-amine: Features an amine group in place of the carbothioamide group.
Uniqueness
4-Methylpyridine-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a urease inhibitor sets it apart from other pyridine derivatives, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-methylpyridine-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMGFVHPMVUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567872 | |
Record name | 4-Methylpyridine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16225-37-9 | |
Record name | 4-Methylpyridine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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